Thermal Characterization of 4-Bromo-3-methylphenol: A Critical Guide for API Intermediate Purity
Thermal Characterization of 4-Bromo-3-methylphenol: A Critical Guide for API Intermediate Purity
Executive Summary
In the high-stakes environment of pharmaceutical drug development, the purity of intermediates dictates the efficacy and safety of the Final Pharmaceutical Ingredient (FPI). 4-Bromo-3-methylphenol (also known as 4-bromo-m-cresol) is a pivotal halogenated phenolic building block used in the synthesis of antiseptics, agrochemicals, and complex heterocyclic APIs.
Precise knowledge of its thermal transitions—specifically Melting Point (MP) and Boiling Point (BP) —is not merely data collection; it is the primary method for establishing process control during scale-up. This guide provides a definitive technical analysis of these properties, establishing a self-validating quality control (QC) framework for researchers.
Physicochemical Profile
The thermal behavior of 4-bromo-3-methylphenol is governed by the interplay between the hydroxyl group's hydrogen bonding and the steric/electronic effects of the bromine atom at the para position relative to the hydroxyl group.
Table 1: Critical Thermal & Physical Properties
| Property | Value / Range | Condition | Methodological Context |
| CAS Number | 14472-14-1 | - | Unique Identifier |
| Melting Point | 60 – 64 °C | Ambient Pressure | Primary Purity Indicator (Sharp range = High Purity) |
| Boiling Point | 235 – 240 °C | 760 mmHg | Extrapolated; Decomposition risk at atmospheric pressure |
| Boiling Point (Reduced) | 105 – 110 °C | 10 mmHg | Preferred isolation condition to avoid thermal degradation |
| Appearance | White to off-white crystals | Solid state | Oxidation leads to pink/brown discoloration |
| pKa | ~9.5 | 25 °C | Slightly more acidic than m-cresol due to Br- electron withdrawal |
Technical Insight: The melting point of 60–64 °C places this compound in a "danger zone" for handling. It is solid at room temperature but can easily melt during exothermic reaction workups or improper storage, leading to "oiling out" rather than crystallization.
Thermodynamic & Structural Analysis
Understanding the why behind the numbers allows for better troubleshooting.
Lattice Energy and Hydrogen Bonding
Phenols generally exhibit higher boiling points than equivalent hydrocarbons due to intermolecular hydrogen bonding. In 4-bromo-3-methylphenol:
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The -OH group acts as both a hydrogen bond donor and acceptor.
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The Bromine atom (Position 4) is lipophilic and heavy, increasing London dispersion forces, which elevates the boiling point significantly compared to non-halogenated cresols.
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Steric Hindrance: The methyl group at Position 3 provides slight steric shielding to the hydroxyl group but does not prevent hydrogen bonding, allowing the formation of a stable crystal lattice (hence a solid at RT).
Thermal Stability Warning
While the theoretical boiling point is ~235 °C, heating phenols to this temperature in the presence of oxygen often leads to oxidative coupling (formation of biphenyls) or de-bromination. Vacuum distillation is mandatory for purification to keep the thermal load below 120 °C.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed to be self-validating. If the results deviate from the expected ranges, the system flags a potential impurity (e.g., unreacted m-cresol or dibrominated byproducts).
Protocol A: Melting Point Determination (Capillary Method)
Use this for final product release testing.
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Sample Prep: Dry the sample in a desiccator (P2O5) for 4 hours. Moisture depresses MP.
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Loading: Pack 2-3 mm of sample into a glass capillary. Ensure compact packing by tapping.
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Ramp Rate:
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Fast ramp (10°C/min) to 50°C.
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Critical Phase: Slow ramp (1°C/min) from 50°C to 70°C.
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Observation: Record
(first liquid drop) and (complete liquefaction). -
Validation: A range >2°C (e.g., 58–63°C) indicates <98% purity. Recrystallization is required.
Protocol B: Vacuum Distillation (Boiling Point Validation)
Use this for crude purification.
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Setup: Short-path distillation head with a Liebig condenser.
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Pressure: Establish a stable vacuum of 10 mmHg (Torr).
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Heating: Use an oil bath set to 125°C (approx 15-20°C above expected vapor temp).
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Fraction Collection:
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Foreshot: Discard fractions distilling <100°C (solvent/water).
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Main Fraction: Collect at steady temp 105–110°C .
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Safety: Ensure the system is inerted with Nitrogen to prevent hot phenol oxidation.
Decision Logic & Workflows
Visualizing the decision-making process is crucial for reproducibility. The following diagrams illustrate the purification logic and the quality control workflow.
Purification Strategy: The "Phase State" Logic
Figure 1: Purification decision tree based on thermal properties. Note the divergence between solid-state handling (Recrystallization) and liquid-state handling (Distillation).
QC Validation Loop
Figure 2: Quality Control logic flow comparing observed thermal data against the reference standard.
Application in Drug Development
In medicinal chemistry, 4-bromo-3-methylphenol is frequently utilized in Suzuki-Miyaura coupling reactions to introduce a methylated phenol moiety into a biaryl scaffold.
Impact of Impurities on Coupling
If the Melting Point is depressed (e.g., 55-58°C), it suggests the presence of:
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Isomers: 2-bromo-5-methylphenol (often liquid or lower MP).
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Starting Material: m-Cresol (Liquid, BP ~202°C).
Consequence: Impure starting material in a Suzuki coupling leads to:
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Catalyst Poisoning: Free phenols can coordinate with Palladium.
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Protodebromination: Leading to side products that are difficult to separate from the final API.
Recommendation: Establish a "Hard Stop" specification. Do not proceed to coupling if the starting material MP is <60°C.
References
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 85933, 4-Bromo-3-methylphenol. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
